

Storage and handling recommendations for 4-Cyanopyridine N-oxide

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Compound of Interest

Compound Name: 4-Cyanopyridine N-oxide

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Technical Support Center: 4-Cyanopyridine Novide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of **4-Cyanopyridine N-oxide**.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 4-Cyanopyridine N-oxide?

A1: **4-Cyanopyridine N-oxide** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To ensure its stability, it is recommended to store it under an inert atmosphere and protect it from moisture. Several specific storage temperatures are suggested by various suppliers, and the optimal temperature may depend on the purity and intended application.

Q2: What materials are incompatible with **4-Cyanopyridine N-oxide**?

A2: **4-Cyanopyridine N-oxide** should be kept away from strong acids, strong bases, and strong oxidizing agents.

Q3: What are the main applications of **4-Cyanopyridine N-oxide** in research and development?



A3: **4-Cyanopyridine N-oxide** is a versatile intermediate with several key applications. It is widely used in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] In the agrochemical industry, it is employed in the formulation of pesticides and herbicides.[1] Furthermore, it serves as a ligand in the formation of coordination complexes and metal-organic frameworks.[2]

Q4: What are the physical and chemical properties of 4-Cyanopyridine N-oxide?

A4: **4-Cyanopyridine N-oxide** is typically an off-white to beige or yellow solid.[1] It is soluble in polar solvents. The table below summarizes its key quantitative properties.

Data Presentation

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ N ₂ O	[1]
Molecular Weight	120.11 g/mol	[1][3]
Melting Point	223-225 °C	[3][4]
Appearance	Off-white to beige/yellow solid	[1]
Storage Temperature	Room Temperature, 0-8 °C, 4 °C, <15 °C	[1]
Solubility	Soluble in polar solvents. Specifically, 5 mg/mL in 1 M NH4OH (in methanol) and soluble in acetone.	

Experimental Protocols Protocol 1: Synthesis of 4-Cyanopyridine N-oxide

This protocol is adapted from a patented synthesis method and provides a general procedure for the N-oxidation of 4-cyanopyridine.

Materials:

4-cyanopyridine



- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 4-cyanopyridine in dichloromethane.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add m-Chloroperoxybenzoic acid (m-CPBA) to the cooled solution in portions.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.
- Separate the organic layer using a separatory funnel.
- · Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.



- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **4-Cyanopyridine N-oxide** can be further purified by recrystallization from a suitable solvent like acetonitrile.[2]

Protocol 2: Synthesis of a Cobalt(II) Coordination Complex with 4-Cyanopyridine N-oxide Ligands

This protocol is adapted from the synthesis of a similar complex with 3-cyanopyridine N-oxide and can be used as a starting point for the synthesis of tetrakis(**4-cyanopyridine N-oxide**-κO)bis(thiocyanato-κN)cobalt(II).[5]

Materials:

- Cobalt(II) thiocyanate (Co(SCN)₂)
- 4-Cyanopyridine N-oxide
- Ethanol
- Small reaction vial or flask
- Magnetic stirrer and stir bar (optional)

Procedure:

- In a small vial, dissolve cobalt(II) thiocyanate in ethanol.
- In a separate container, dissolve **4-Cyanopyridine N-oxide** in ethanol.
- Slowly add the 4-Cyanopyridine N-oxide solution to the cobalt(II) thiocyanate solution while stirring. A 4:1 molar ratio of ligand to metal salt is a good starting point.[5]
- Allow the reaction mixture to stand at room temperature. Crystals of the coordination complex should form over time.
- If no crystals form, gentle heating or slow evaporation of the solvent can be attempted.



- · Isolate the resulting crystals by filtration.
- · Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum.

Troubleshooting Guide

Q1: My 4-Cyanopyridine N-oxide has discolored over time. Is it still usable?

A1: Discoloration (e.g., turning yellow or brown) may indicate degradation. Pyridine N-oxides can be susceptible to photodegradation.[6][7] It is recommended to store the compound in a dark place. Before use, it is advisable to check the purity of the discolored material by techniques such as NMR or melting point determination. If significant impurities are detected, purification by recrystallization may be necessary.

Q2: I am having trouble dissolving **4-Cyanopyridine N-oxide** in my reaction solvent. What should I do?

A2: **4-Cyanopyridine N-oxide** is generally soluble in polar solvents.[1] If you are experiencing solubility issues, consider the following:

- Solvent Choice: Ensure you are using a sufficiently polar solvent. Methanol, ethanol, acetonitrile, and DMSO are good starting points. For coordination chemistry, ethanol is a commonly used solvent.[5]
- Heating: Gently warming the mixture may improve solubility.
- Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
- Solvent Mixture: In some cases, a mixture of solvents may provide the desired solubility.

Q3: My synthesis of **4-Cyanopyridine N-oxide** is not going to completion. How can I improve the yield?

A3: If your N-oxidation reaction is incomplete, consider the following:



- Reagent Quality: Ensure that your m-CPBA is fresh and has not degraded.
- Reaction Time: The reaction may require a longer stirring period. Monitor the reaction closely by TLC to determine the optimal reaction time.
- Temperature: While the initial addition of m-CPBA is done at a low temperature to control the exothermic reaction, the reaction itself is typically run at room temperature. Ensure the reaction is not being kept too cold for an extended period.
- Stoichiometry: A slight excess of m-CPBA may be required to drive the reaction to completion.

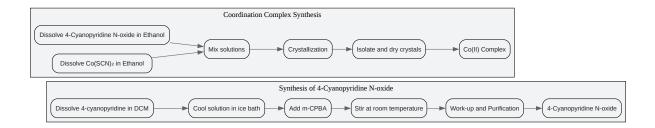
Q4: During the synthesis of a coordination complex, I am getting an oil or amorphous precipitate instead of crystals. What can I do?

A4: The formation of an oil or amorphous solid instead of crystals can be due to several factors:

- Concentration: The solution may be too concentrated. Try diluting the reaction mixture with more solvent.
- Purity of Reagents: Ensure that both your metal salt and 4-Cyanopyridine N-oxide are of high purity. Impurities can inhibit crystallization.
- Solvent System: The choice of solvent is crucial for crystallization. If ethanol is not working, you could try other polar solvents or solvent mixtures.
- Crystallization Technique: Try different crystallization methods such as slow evaporation,
 vapor diffusion with an anti-solvent, or layering of the reactant solutions.

Visualizations





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Caption: Experimental workflow for the synthesis of **4-Cyanopyridine N-oxide** and its use as a ligand in the formation of a cobalt(II) coordination complex.

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